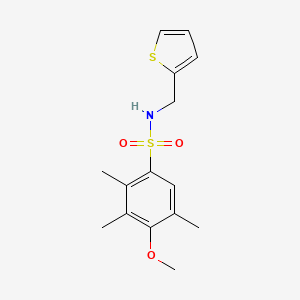

4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Description

4-Methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group, three methyl substituents on the aromatic ring, and a thiophen-2-ylmethyl amine moiety. This compound belongs to a class of sulfonamides known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis likely follows a nucleophilic substitution reaction between a sulfonyl chloride precursor (e.g., 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride) and thiophen-2-ylmethylamine, analogous to methods described in for related compounds .

Key structural features include:

- Methoxy group: Enhances electron density on the aromatic ring, influencing reactivity and binding interactions.

- Thiophen-2-ylmethyl group: Introduces heteroaromatic character, enabling π-π stacking or interactions with biological targets.

Properties

IUPAC Name |

4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-10-8-14(11(2)12(3)15(10)19-4)21(17,18)16-9-13-6-5-7-20-13/h5-8,16H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXZVFMYWVUYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. Common synthetic routes include:

Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as a thiophen-2-ylmethyl group.

Electrophilic aromatic substitution: This method is used to introduce methoxy and trimethyl groups onto the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains:

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results suggest its potential application as an antimicrobial agent in clinical settings.

Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The following table summarizes its IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.4 |

| HeLa (cervical cancer) | 7.2 |

This selective cytotoxicity highlights its promise as a therapeutic agent in oncology.

Antioxidant Properties

The compound has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is beneficial in preventing diseases associated with oxidative damage.

A comparative analysis of this compound with other similar sulfonamides reveals its unique profile:

| Activity Type | This Compound | Other Sulfonamides |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | Varies by derivative |

| Antitumor | Induces apoptosis in cancer cells | Varies by derivative |

| Antioxidant | Yes | Yes |

| Enzyme Inhibition | Yes | Yes |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines at specific concentrations while exhibiting minimal toxicity to normal cells. This selective action suggests a therapeutic window for cancer treatment.

- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound may inhibit DNA replication enzymes, contributing to its antitumor effects.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related sulfonamides:

Spectral and Tautomeric Behavior

- IR Spectroscopy : The absence of C=O bands (~1660–1682 cm⁻¹) in triazole derivatives () confirms cyclization, contrasting with the target compound’s stable sulfonamide structure .

- Thione vs. Thiol Tautomerism : Unlike triazole-thiones in , the target compound’s thiophene group prevents tautomerism, stabilizing its conformation .

Biological Activity

4-Methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes a methoxy group, multiple methyl substituents, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties.

- Molecular Formula : C15H19N1O2S

- Molecular Weight : 293.39 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains by inhibiting folate synthesis pathways. The effectiveness of this compound against common pathogens like Escherichia coli and Staphylococcus aureus warrants further investigation to establish its potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored in several studies. Certain pyrazole and sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in various cancer models remains to be elucidated but can be inferred from the general trends observed in similar compounds .

Case Studies and Research Findings

-

Antiviral Screening :

A study evaluated various sulfonamide derivatives for their ability to inhibit HBV replication. While specific data on this compound is not available, the screening process highlights the importance of structural modifications in enhancing antiviral activity . -

Antibacterial Efficacy :

Research on related compounds has shown that modifications in the sulfonamide structure can lead to increased antibacterial potency. For example, compounds with thiophene rings have been associated with enhanced activity against resistant bacterial strains . -

Cytotoxicity Studies :

Preliminary cytotoxicity assays indicate that certain sulfonamides exhibit selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing effective anticancer therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.